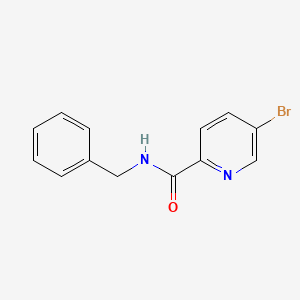

N-Benzyl-5-bromopicolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzyl-5-bromopicolinamide is a compound that can be inferred to have a benzyl group attached to the nitrogen atom of a picolinamide structure, with a bromine substituent at the 5-position of the pyridine ring. While the specific compound N-Benzyl-5-bromopicolinamide is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of N-Benzyl-5-bromopicolinamide.

Synthesis Analysis

The synthesis of related benzylamine derivatives is described in the context of palladium-catalyzed functionalization of ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates . This method is practical for accessing highly functionalized benzylamine compounds, which could be applicable to the synthesis of N-Benzyl-5-bromopicolinamide. Additionally, the preparation of 3-benzyloxy-5-bromopicolinate esters is reported, which are precursors for cross-coupling reactions and could potentially be modified to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using various techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These studies provide insights into the crystal packing, hydrogen bonding, and π-interactions that could also be relevant to the structure of N-Benzyl-5-bromopicolinamide. The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been determined, which may share structural similarities with N-Benzyl-5-bromopicolinamide .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving benzamide derivatives. For instance, the palladium-catalyzed synthesis of N-aryl-2-benzylindolines involves the formation of C-N and C-C bonds in a one-pot process . This indicates that similar palladium-catalyzed reactions could be used to introduce functional groups into N-Benzyl-5-bromopicolinamide. The synthesis of benzamide derivatives as selective butyrylcholinesterase inhibitors also involves the introduction of various functional groups, which could be relevant to the chemical reactivity of N-Benzyl-5-bromopicolinamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their synthesis and structural characterization. For example, the crystal packing and hydrogen bonding interactions suggest that these compounds may have solid-state stability . The non-cytotoxic nature of certain benzamide derivatives indicates potential for biological applications . The antibacterial activity of a related compound suggests that N-Benzyl-5-bromopicolinamide could also possess similar properties .

Safety And Hazards

“N-Benzyl-5-bromopicolinamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

N-benzyl-5-bromopyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-6-7-12(15-9-11)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHUJJBSCGALBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650072 |

Source

|

| Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-5-bromopicolinamide | |

CAS RN |

951885-05-5 |

Source

|

| Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)